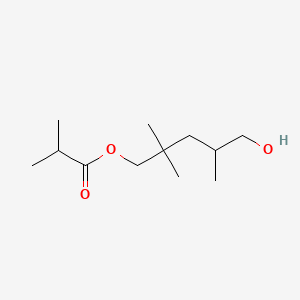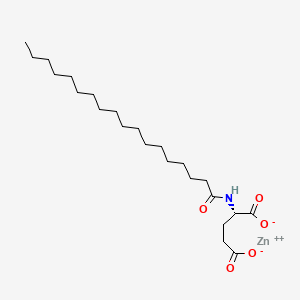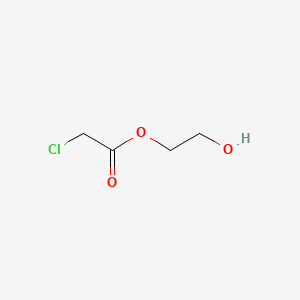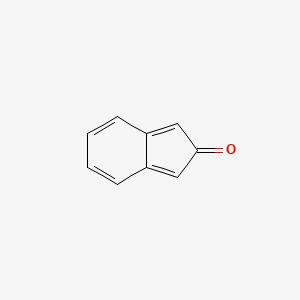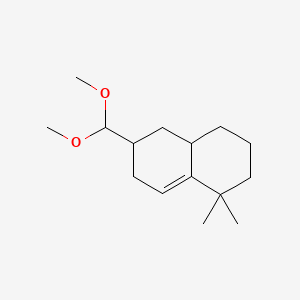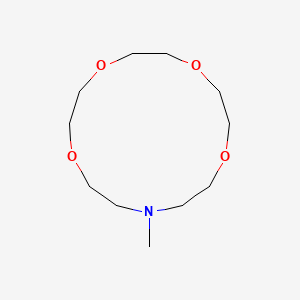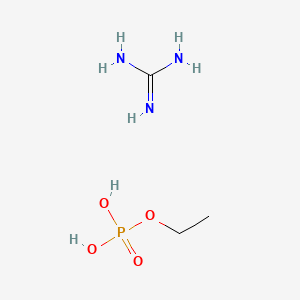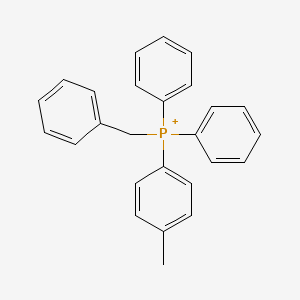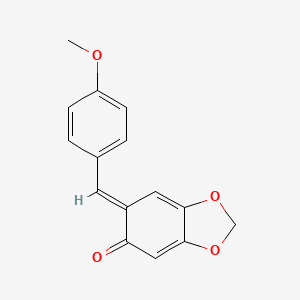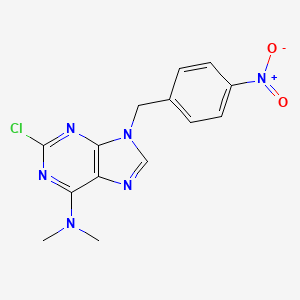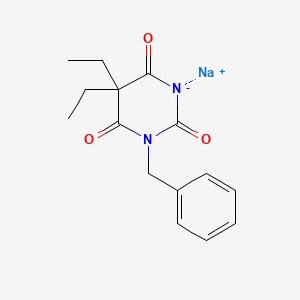
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features both fluorine and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with 4-(dimethylamino)benzyl cyanide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the dimethylamino group can influence its electronic properties and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-3-phenylacrylonitrile: Lacks the dimethylamino group, which may result in different electronic properties and reactivity.
2-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group instead of a dimethylamino group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the combination of fluorine and dimethylamino groups, which impart distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
CAS No. |
1525-45-7 |
|---|---|
Molecular Formula |
C17H14F2N2 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(Z)-2-(2,4-difluorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14F2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
InChI Key |
QUGOJFMWGGORFY-UKTHLTGXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
